molecular formula C20H16ClF2N3O5S B2753183 [2-[3-Chloro-4-(difluoromethoxy)anilino]-2-oxoethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate CAS No. 1099933-90-0

[2-[3-Chloro-4-(difluoromethoxy)anilino]-2-oxoethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate

Cat. No.: B2753183
CAS No.: 1099933-90-0
M. Wt: 483.87
InChI Key: COAJRZYPGSGEFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "[2-[3-Chloro-4-(difluoromethoxy)anilino]-2-oxoethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate" is a pyrimidine derivative characterized by a multifunctional structure. Key structural features include:

  • Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1, 3, and 3.
  • Substituents: 4-Methyl and 6-methylsulfanyl groups: These electron-donating groups enhance the stability and reactivity of the pyrimidine ring . 2-(Furan-2-yl) group: The furan moiety may influence bioavailability and intermolecular interactions due to its heterocyclic nature .

Properties

IUPAC Name

[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF2N3O5S/c1-10-16(18(32-2)26-17(24-10)14-4-3-7-29-14)19(28)30-9-15(27)25-11-5-6-13(12(21)8-11)31-20(22)23/h3-8,20H,9H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAJRZYPGSGEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)OCC(=O)NC3=CC(=C(C=C3)OC(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-[3-Chloro-4-(difluoromethoxy)anilino]-2-oxoethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapeutics. This article will explore its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18ClF2N3O4SC_{17}H_{18}ClF_2N_3O_4S with a molecular weight of approximately 421.85 g/mol. The structure features a furan ring, a pyrimidine derivative, and an aniline moiety, which are known to contribute to biological activity.

Research indicates that compounds containing furan and pyrimidine rings often exhibit significant anticancer properties. The furan nucleus is recognized for its role as a pharmacophore in various bioactive molecules.

  • Cytotoxicity : Studies have shown that derivatives with similar structures can induce apoptosis in cancer cells. For instance, compounds with furan rings have demonstrated potent cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism often involves disruption of the cell cycle and induction of apoptosis via mitochondrial pathways, characterized by increased levels of pro-apoptotic proteins like p53 and Bax, while decreasing anti-apoptotic proteins like Bcl-2 .
  • Tubulin Polymerization Inhibition : Similar compounds have been reported to inhibit tubulin polymerization, which is critical for cell division. This inhibition leads to cell cycle arrest at the G2/M phase, effectively preventing cancer cell proliferation .

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activity of this compound:

Study Type Cell Line IC50 Value Mechanism
CytotoxicityMCF-72.9 nMApoptosis induction via mitochondrial pathway
Tubulin PolymerizationMCF-7Not specifiedInhibition of β-tubulin polymerization

These findings suggest that the compound may possess significant anticancer properties through multiple mechanisms.

Case Studies

  • Cytotoxicity in Cancer Cells : A study on furan-based derivatives showed that compounds similar to the target compound exhibited strong cytotoxicity against MCF-7 cells with IC50 values in the nanomolar range. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with related compounds resulted in increased populations of cells in pre-G1 and G2/M phases, indicating effective induction of apoptosis and cell cycle arrest .

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituents and functional groups:

Compound Name Key Substituents Molecular Weight Key Properties/Activities Reference
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic acid Chlorobenzyl sulfanyl, trifluoromethyl anilino, isobutyl group 511.93 g/mol Inhibits DNA synthesis enzymes; forms hydrogen-bonded dimers in crystal structures
[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 5-methylfuran-2-carboxylate 3-Chloro-4-fluoroanilino, 5-methylfuran 311.69 g/mol Moderate aqueous solubility (2.9 µg/mL at pH 7.4)
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methoxymethylfuran, tetrahydropyrimidine core 308.33 g/mol Synthesized via Biginelli reaction; structural flexibility noted in NMR studies
2-(Furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate derivatives (Biginelli-type) Thioxo group, variable ester substituents ~300–350 g/mol Antioxidant activity (IC50 0.6 mg/mL for DPPH scavenging)
[2-(2-Chloroanilino)-2-oxoethyl] 5-(4-acetylphenyl)furan-2-carboxylate 2-Chloroanilino, 4-acetylphenyl-furan 397.81 g/mol Increased lipophilicity due to acetylphenyl group; no activity data

Key Structural and Functional Differences

Pyrimidine Core Modifications :

  • The target compound’s fully aromatic pyrimidine core contrasts with the tetrahydropyrimidine (partially saturated) structure in and , which may reduce metabolic stability .
  • The 6-methylsulfanyl group in the target compound is substituted with chlorobenzyl sulfanyl in and , altering steric and electronic properties .

Anilino Group Variations: The difluoromethoxy substituent in the target compound’s anilino group differs from the trifluoromethyl group in and , which may influence binding to hydrophobic enzyme pockets .

Furan Substituents :

  • The acetylphenyl-furan in increases molecular weight and lipophilicity compared to the simpler furan-2-yl group in the target compound .
  • Methoxymethylfuran in and introduces a polar side chain, enhancing solubility but possibly reducing membrane permeability .

Biological Activity: Biginelli-type pyrimidines () with thioxo groups exhibit antioxidant activity, whereas the target compound’s methylsulfanyl group may prioritize enzyme inhibition over radical scavenging .

Q & A

Q. What synthetic strategies are recommended for constructing the pyrimidine core of this compound, and how can reaction conditions be optimized?

Methodological Answer: The pyrimidine core can be synthesized via cyclocondensation reactions using thiourea derivatives and β-keto esters. Key steps include:

  • Substituent introduction : The methylsulfanyl group at position 6 can be introduced via nucleophilic substitution using methylthiolate under reflux conditions (e.g., ethanol, 80°C) .
  • Anilino group attachment : The 3-chloro-4-(difluoromethoxy)anilino moiety is likely added via a coupling reaction (e.g., EDC/HOBt-mediated amidation) to the 2-oxoethyl intermediate .
  • Yield optimization : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for the furan-2-yl group at position 2, as seen in analogous pyrimidine syntheses (70–96% yields) .

Q. Table 1: Example Reaction Conditions for Pyrimidine Derivatives

Substituent PositionReagent/ConditionsYield (%)Characterization Methods
6-methylsulfanylNaSMe, ethanol, reflux72–83¹H NMR, HRMS
2-(furan-2-yl)Pd(PPh₃)₄, K₂CO₃, DMF70–85X-ray crystallography

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structural features?

Methodological Answer:

  • ¹H/¹³C NMR : Resolve the difluoromethoxy group (δ ~6.0–6.5 ppm for CF₂H) and furan protons (δ ~7.5–8.0 ppm). The methylsulfanyl group shows a singlet at δ ~2.5 ppm .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ expected at m/z 533.08 for C₂₁H₂₀ClF₂N₃O₄S) with <2 ppm error .
  • X-ray crystallography : Determine regiochemistry of substituents and hydrogen-bonding patterns (e.g., pyrimidine N-H···O interactions, as in related structures ).

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound compared to analogs with different substituents?

Methodological Answer:

  • Structure-Activity Relationship (SAR) studies : Systematically replace substituents (e.g., swap difluoromethoxy for trifluoromethoxy ) and evaluate activity in standardized assays (e.g., kinase inhibition).
  • Data normalization : Control for variables like solubility (measure logP via HPLC ) or metabolic stability (use liver microsome assays).
  • Computational modeling : Perform docking simulations to assess binding interactions of the difluoromethoxy group with target proteins (e.g., compare with analogs lacking this group ).

Q. What experimental strategies address challenges in regioselective functionalization of the pyrimidine ring during synthesis?

Methodological Answer:

  • Protecting group strategies : Use temporary protecting groups (e.g., Boc for amines) to direct substitution to specific positions .
  • Microwave-assisted synthesis : Enhance regioselectivity via controlled heating (e.g., 150°C, 20 minutes) for furan coupling .
  • In situ monitoring : Employ LC-MS to track reaction progress and identify intermediates, minimizing side products .

Q. How does the difluoromethoxy group influence the compound’s electronic properties, and how can this be quantified?

Methodological Answer:

  • Electron-withdrawing effects : Use cyclic voltammetry to measure reduction potentials; compare with non-fluorinated analogs .
  • Hammett constants : Calculate σ values for the difluoromethoxy group to predict reactivity in nucleophilic/electrophilic reactions .
  • Solubility studies : Assess logD (octanol-water partition coefficient) via shake-flask methods to quantify hydrophobicity .

Q. What mechanistic insights explain the stability of the methylsulfanyl group under acidic/basic conditions?

Methodological Answer:

  • pH-dependent stability assays : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC. Methylsulfanyl groups are typically stable below pH 10 but hydrolyze to sulfoxides under strong oxidation .
  • Radical scavengers : Add antioxidants (e.g., BHT) during synthesis to prevent undesired sulfoxide formation .

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the furan-2-yl moiety?

Methodological Answer:

  • Single-crystal X-ray diffraction : Determine dihedral angles between the furan ring and pyrimidine core (e.g., ~30° in analogous structures ).
  • DFT calculations : Compare experimental data with computational models (e.g., Gaussian 09) to validate conformational preferences .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity >95%?

Methodological Answer:

  • Purification optimization : Use preparative HPLC with C18 columns and isocratic elution (acetonitrile/water + 0.1% TFA) .
  • Byproduct minimization : Replace traditional reflux with flow chemistry to control exothermic reactions and reduce side products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.